(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its stability and solubility in various solvents such as DMSO, methanol, and water .
Preparation Methods
The synthesis of (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride involves several steps. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired stereochemistry . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C to yield fully saturated derivatives.
Scientific Research Applications
(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator, depending on the context of its use. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride include:
(3S,4aS,8aS)-Decahydroisoquinolinecarboxylic acid: Lacks the hydrochloride component but shares similar structural features.
Tetrahydroisoquinoline derivatives: These compounds have a similar core structure but differ in the degree of saturation and functional groups attached.
Isoquinoline derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their hydrogenation state and substituents.
The uniqueness of this compound lies in its specific stereochemistry and its hydrochloride salt form, which enhances its solubility and stability .
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9-;/m0./s1 |
InChI Key |
UHPVXZBGHNSXBU-HBJOHWKNSA-N |
Isomeric SMILES |
C1CC[C@@H]2CN[C@@H](C[C@@H]2C1)C(=O)O.Cl |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O.Cl |
Origin of Product |
United States |
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